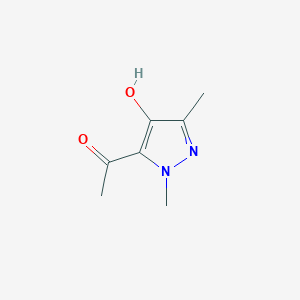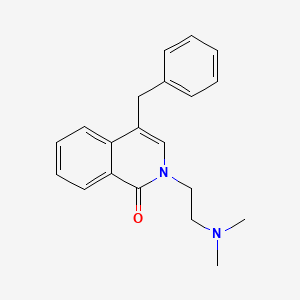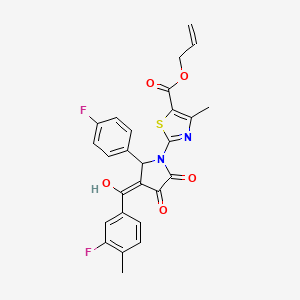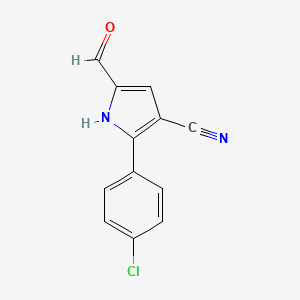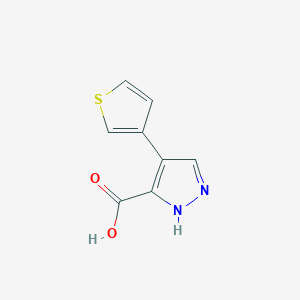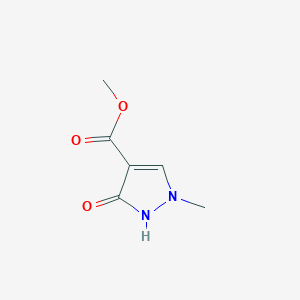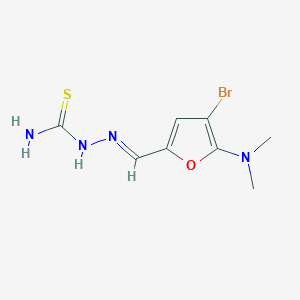![molecular formula C10H7NO6 B12868821 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been explored . The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and oxidants like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED radiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Acid chlorides and subsequent substituted products.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzoxazole ring structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler structure without the carboxylic acid and hydroxymethyl groups.
2-Aminophenol: The precursor used in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is unique due to its combination of carboxylic acid and hydroxymethyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H7NO6 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-6(10(15)16)8-11-5-3-1-2-4(9(13)14)7(5)17-8/h1-3,6,12H,(H,13,14)(H,15,16) |
Clave InChI |
FQOAWAWMNARXIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


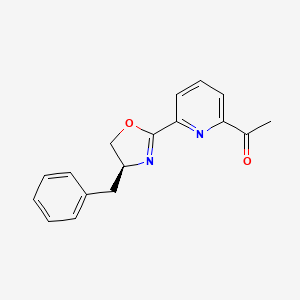
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
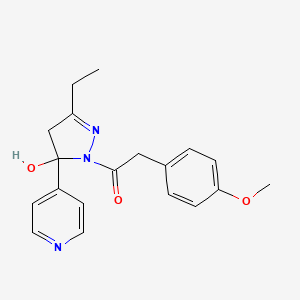

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
